Bienvenue dans la boutique en ligne BenchChem!

Sofosbuvir impurity H

HCV NS5B polymerase inhibition stereochemistry-activity relationship diastereomer profiling

Sofosbuvir impurity H is the (Rp)-diastereomer of sofosbuvir, formed during non-stereoselective phosphoramidation coupling. It must be controlled below ICH Q3A thresholds in generic formulations. This reference standard is essential for ANDA impurity profiling, QC release testing, and stability-indicating HPLC method validation. Unlike other sofosbuvir impurities, impurity H has a distinct retention time (5.704 min by RP-HPLC) and cannot be substituted with impurity A, I, or J. Each batch includes a full CoA with HPLC, NMR, and MS data. Procure now to support regulatory submissions.

Molecular Formula C29H33FN3O10P
Molecular Weight 633.6 g/mol
Cat. No. B1150397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSofosbuvir impurity H
Molecular FormulaC29H33FN3O10P
Molecular Weight633.6 g/mol
Structural Identifiers
InChIInChI=1S/C29H33FN3O10P/c1-18(2)40-25(35)19(3)32-44(38,43-21-13-9-6-10-14-21)39-17-22-24(42-26(36)20-11-7-5-8-12-20)29(4,30)27(41-22)33-16-15-23(34)31-28(33)37/h5-16,18-19,22,24,27H,17H2,1-4H3,(H,32,38)(H,31,34,37)/t19-,22+,24+,27+,29+,44-/m0/s1
InChIKeyFUHXASLGIVTGLC-OQRQYOSKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sofosbuvir Impurity H: Diastereomer Identity and Procurement Relevance


Sofosbuvir impurity H is the (Rp)-diastereomer of the hepatitis C antiviral drug sofosbuvir, possessing the identical molecular formula C29H33FN3O10P and molecular weight of 633.56 g/mol . It is a process-related impurity formed during sofosbuvir synthesis via non-stereoselective phosphoramidation coupling reactions . The compound is distinguished from the active pharmaceutical ingredient by its configuration at the chiral phosphorus center—the (Rp) rather than the (Sp) stereochemistry that defines therapeutic sofosbuvir .

Why Sofosbuvir Impurity H Cannot Be Substituted for Other Sofosbuvir Impurities


Substitution among sofosbuvir-related impurities is not scientifically valid due to fundamental differences in stereochemical identity, chromatographic behavior, and biological activity. Sofosbuvir impurity H is a specific diastereomer at the phosphorus center, whereas impurities A, I, J, and others represent distinct chemical entities arising from different synthetic pathways or degradation routes . Regulatory frameworks (ICH Q3A/Q3B) mandate the identification and quantification of each specific impurity, as their toxicological profiles and acceptance criteria are individually defined [1]. Furthermore, the absence of an official pharmacopoeial monograph for sofosbuvir impurities means that analytical reference standards must be impurity-specific; using impurity A to calibrate for impurity H introduces unacceptable systematic error in quantification [2].

Quantitative Differentiation of Sofosbuvir Impurity H: Comparative Data for Scientific Selection


18-Fold Reduction in Antiviral Potency Relative to Active Sofosbuvir

Sofosbuvir impurity H, as the (Rp)-diastereomer of sofosbuvir, exhibits 18-fold lower antiviral activity against hepatitis C virus compared to the (Sp)-diastereomer (therapeutic sofosbuvir) [1]. This stereochemistry-driven potency difference establishes impurity H as a critical marker for API purity and quality control .

HCV NS5B polymerase inhibition stereochemistry-activity relationship diastereomer profiling

HPLC Retention Time Differentiation from Parent Sofosbuvir (RT 3.674 min vs 5.704 min)

Under validated RP-HPLC conditions (Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm; mobile phase 0.1% TFA in water:acetonitrile 50:50; flow rate 1.0 mL/min; UV detection 260 nm), sofosbuvir impurity H elutes at a retention time of 5.704 min, while parent sofosbuvir elutes at 3.674 min [1]. This 2.03-minute separation enables reliable quantification of impurity H in bulk drug and finished dosage forms.

RP-HPLC method validation pharmaceutical analysis impurity profiling

Chromatographic Discrimination from Impurity A: Retention Time 5.704 min vs ~15-16 min Range

Sofosbuvir impurity H (RT = 5.704 min) [1] is chromatographically distinct from sofosbuvir impurity A, which elutes at approximately 15.2-16.0 min with a relative retention time of 0.98 relative to sofosbuvir under alternative chromatographic systems . This separation ensures that impurity H reference material is essential for methods targeting the earlier-eluting phosphoryl impurity region.

impurity identification HPLC method specificity pharmacopoeial standard

Analytical Sensitivity: LOD 0.03% (0.12 μg) and LOQ 1.50% (0.375 μg)

The validated RP-HPLC method for sofosbuvir impurity H (phosphoryl impurity) achieves a limit of detection (LOD) of 0.03% (0.12 μg) and a limit of quantification (LOQ) of 1.50% (0.375 μg) relative to the test concentration, determined by signal-to-noise ratio per ICH guidelines [1]. For comparison, the LOD and LOQ for the parent sofosbuvir under identical conditions were 0.01% (0.04 μg) and 0.50% (0.125 μg), respectively [1].

ICH Q2(R1) validation trace impurity analysis method sensitivity

Priority Application Scenarios for Sofosbuvir Impurity H Reference Standard Procurement


ANDA Regulatory Submission: Impurity Profiling and Method Validation

Sofosbuvir impurity H is an essential reference standard for Abbreviated New Drug Application (ANDA) submissions requiring comprehensive impurity profiling of generic sofosbuvir formulations. The validated RP-HPLC method establishing a retention time of 5.704 min and LOD of 0.03% [1] provides the analytical framework for demonstrating that the (Rp)-diastereomer is controlled below ICH Q3A thresholds. Procurement of authenticated impurity H is necessary for system suitability testing, accuracy/recovery studies, and establishing relative response factors during method transfer to QC laboratories.

Process Development: Stereoselective Synthesis Optimization

During sofosbuvir process development, impurity H serves as a critical marker for optimizing the stereoselectivity of the phosphoramidation coupling step. The 18-fold potency differential between (Sp)-sofosbuvir and (Rp)-impurity H [1] necessitates that synthetic routes minimize formation of this diastereomer. Process chemists require pure impurity H reference material to calibrate in-process HPLC methods, enabling real-time monitoring of diastereomeric ratio and guiding decisions on reaction conditions (temperature, solvent, chiral auxiliary) to maximize the desired (Sp)-isomer yield.

Stability-Indicating Method Development and Forced Degradation Studies

Sofosbuvir impurity H reference standard is required for developing and validating stability-indicating HPLC methods used to monitor drug product shelf-life. While impurity H is primarily a process-related impurity, its distinct retention time (5.704 min) [1] must be established to confirm that degradation peaks do not co-elute with this known process impurity. Forced degradation studies under oxidative, thermal, and hydrolytic conditions rely on impurity H spiking experiments to verify method specificity and ensure accurate quantification of degradation products in stability samples.

Quality Control Release Testing for API and Finished Dosage Forms

In commercial manufacturing, sofosbuvir impurity H reference material is indispensable for QC release testing of API batches and finished tablet formulations. The absence of an official pharmacopoeial monograph [1] places the burden on manufacturers to establish in-house specifications and validated methods. Procurement of high-purity (>98%) impurity H from reputable suppliers, accompanied by full certificate of analysis (CoA) with HPLC, NMR, and MS data [2], enables QC laboratories to perform accurate quantification and ensure batch-to-batch consistency in impurity levels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sofosbuvir impurity H

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.